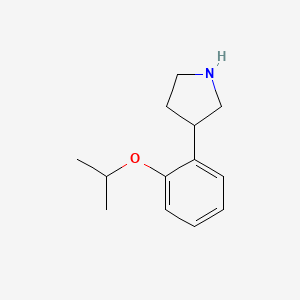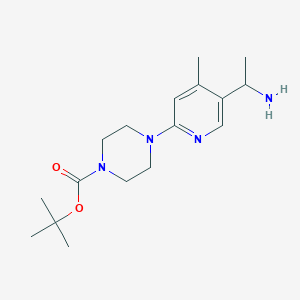
N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse biological and chemical properties, making it a significant subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride typically involves the reaction of an imidazole derivative with an appropriate alkylating agent. One common method includes the alkylation of 1H-imidazole with ethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-chloropropane to yield N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine. The final step involves the conversion of this amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-ethyl-1-(1H-imidazol-2-yl)propan-1-one.
Reduction: Formation of N-ethyl-1-(1H-imidazol-2-yl)propan-1-amine.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This compound may also interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1H-imidazole: The parent compound with similar chemical properties.
N-Methyl-1-(1H-imidazol-2-yl)propan-1-amine: A methylated analog with slightly different biological activities.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole derivative with distinct chemical and biological properties.
Uniqueness
N-Ethyl-1-(1H-imidazol-2-yl)propan-1-amine hydrochloride is unique due to its specific alkylation pattern, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C8H16ClN3 |
|---|---|
分子量 |
189.68 g/mol |
IUPAC名 |
N-ethyl-1-(1H-imidazol-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-3-7(9-4-2)8-10-5-6-11-8;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H |
InChIキー |
MXZHCHKINOPBQZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC=CN1)NCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)

![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)

![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)




